![molecular formula C10H12N4O2 B029095 2,4-Diamino-6,7-dimethoxyquinazoline CAS No. 60547-96-8](/img/structure/B29095.png)
2,4-Diamino-6,7-dimethoxyquinazoline
Overview
Description
2,4-Diamino-6,7-dimethoxyquinazoline is a derivative of quinazoline . It has been identified as a potent inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . It is also a metabolite of prazosin, a drug used to treat high blood pressure and anxiety .
Synthesis Analysis
The synthesis of 2,4-Diamino-6,7-dimethoxyquinazoline involves the design and synthesis of a range of heterocyclic scaffolds . The objective of the synthesis is to identify novel chemotypes for substrate competitive inhibitors of G9a .Molecular Structure Analysis
The molecular formula of 2,4-Diamino-6,7-dimethoxyquinazoline is C10H12N4O2 . The average mass is 220.228 Da and the monoisotopic mass is 220.096024 Da .Scientific Research Applications
Antimalarial Drug Development
6,7-dimethoxyquinazoline-2,4-diamine has been extensively studied for its potential as an antimalarial drug . Since 2014, approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity . One of the compounds, 6,7-dimethoxy-N(4)-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (20, SSJ-717), exhibits high antimalarial activity and is considered a promising antimalarial drug lead .
Anticancer Research
A novel series of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine compounds were designed, synthesized, and evaluated for their anticancer properties . These compounds were tested for their probable anti-cancer activity on human colon-rectal cell lines (HT-29 and COLO-205), followed by cell-cycle analysis, apoptosis assays, and enzyme inhibitory assays . Among the synthesized derivatives, SM-8 (GI50= 10.64 μM) showed good inhibition activity against HT-29 cell lines .
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxyquinazoline-2,4-diamine is G9a , a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), a modification associated with gene repression .
Mode of Action
6,7-Dimethoxyquinazoline-2,4-diamine acts as a substrate-competitive inhibitor of G9a . It binds to the protein substrate pocket of G9a, preventing the enzyme from interacting with its natural substrates and thereby inhibiting its activity .
Biochemical Pathways
The inhibition of G9a disrupts the normal methylation of H3K9, leading to changes in gene expression. This can affect various biological pathways, depending on the specific genes that are dysregulated. For example, G9a is known to play a role in cell proliferation, differentiation, and survival, so its inhibition could potentially impact these processes .
Pharmacokinetics
Its molecular weight (22023 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The inhibition of G9a by 6,7-dimethoxyquinazoline-2,4-diamine can lead to changes in gene expression, potentially affecting a wide range of cellular processes. For example, it has been suggested that this compound may have antimalarial activity, as it has been found to inhibit the growth of Plasmodium falciparum in vitro .
Safety and Hazards
The safety data sheet for a similar compound, 2,4-Dichloro-6,7-dimethoxyquinazoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399556 | |
Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6,7-dimethoxyquinazoline | |
CAS RN |
60547-96-8 | |
Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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